Boc-amcp-OH

Descripción general

Descripción

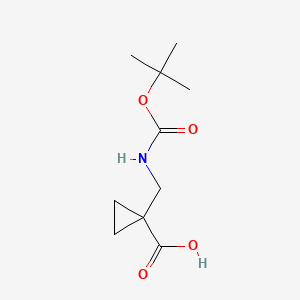

Boc-amcp-OH, also known as 1-{[(tert-butoxycarbonyl)amino]methyl}cyclopropanecarboxylic acid, is a compound with the molecular formula C10H17NO412. It has a molecular weight of 215.251. The compound is used in various chemical reactions, particularly in the field of organic synthesis1.

Synthesis Analysis

Boc-amcp-OH can be synthesized using Boc chemistry, which involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst3. This method allows for the direct and convenient synthesis of peptide thioesters3. Another method involves the use of solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines4.

Molecular Structure Analysis

The InChI code for Boc-amcp-OH is 1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13)1. This indicates the presence of a tert-butoxycarbonyl group attached to an amino-methyl-cyclopropane-carboxylic acid1.

Chemical Reactions Analysis

Boc-amcp-OH can undergo various chemical reactions. For instance, it can participate in Boc protection reactions, where the amine attacks a carbonyl site on Boc2O, resulting in tert-butyl carbonate leaving as a leaving group5. The Boc protection is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties6.

Physical And Chemical Properties Analysis

Boc-amcp-OH is a compound with a molecular weight of 215.251. It has a storage temperature requirement and a purity of 96%1. The compound’s InChI key is UGPTVCJIZPFGLU-UHFFFAOYSA-N1.

Aplicaciones Científicas De Investigación

-

Chemoselective BOC Protection of Amines

- Scientific Field : Organic Chemistry .

- Application Summary : Boc-amcp-OH is used for the BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : This process is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

-

Dual Protection of Amino Functions

- Scientific Field : Organic Chemistry .

- Application Summary : Boc-amcp-OH is used for dual protection of amino functions .

- Methods of Application : The application of BOC2O/DMAP has paved the way for dual protection of amino functions .

- Results : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

-

N-Boc Protection of Amines Under Ultrasound Irradiation

- Scientific Field : Organic Chemistry .

- Application Summary : Boc-amcp-OH is used for the N-Boc protection on structurally diverse amines under ultrasound irradiation .

- Methods of Application : This process is carried out under ultrasound irradiation .

- Results : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

-

Synthesis of Multifunctional Targets

- Scientific Field : Organic Chemistry .

- Application Summary : Boc-amcp-OH plays a pivotal role in the synthesis of multifunctional targets . As amino functions often occur in this context, issues related to their protection become prominent .

- Methods of Application : The application of BOC2O/DMAP has paved the way for dual protection of amino functions .

- Results : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

-

Protection of Amines in Peptide Synthesis

- Scientific Field : Peptide Chemistry .

- Application Summary : Boc-amcp-OH is used for the protection of amines in peptide synthesis . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Methods of Application : Boc-protection in peptide synthesis has already been comprehensively documented . Boc is ranked as “one of the most commonly used protective groups for amines” .

- Results : Boc-amcp-OH has been applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group and continues to play an important role in this context in parallel with the Fmoc-group .

-

Green and Eco-friendly Route for BOC Protection

- Scientific Field : Green Chemistry .

- Application Summary : Boc-amcp-OH is used for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : This process is reported in catalyst and solvent-free media under mild reaction conditions .

- Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

-

Protection of Amines in Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Boc-amcp-OH is used for the protection of amines in reactions where each amino acid is not protected . In order to prevent polymerization, protective groups are used .

- Methods of Application : Boc groups can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The t-Boc protecting group is removed by exposing the Boc-protected residue on the chain to a strong acid .

- Results : The acid used to remove the Boc protecting group is typically neutralized with a tertiary amine such as N-methylmorpholine, N-diisopropylethylamine (DIEA) or triethylamine (TEA) .

-

Protection of Amines in Solid Phase Peptide Synthesis

- Scientific Field : Peptide Chemistry .

- Application Summary : Boc-amcp-OH is used for the protection of amines in solid phase peptide synthesis . It was also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .

- Methods of Application : Boc-protection in peptide synthesis has already been comprehensively documented . Boc is ranked as “one of the most commonly used protective groups for amines” .

- Results : Boc-amcp-OH continues to play an important role in this context in parallel with the Fmoc-group (Fmoc = 9-fluorenylmethyloxycarbonyl) .

-

Green Protocol for BOC Protection of Amines

- Scientific Field : Green Chemistry .

- Application Summary : Boc-amcp-OH is used in a green protocol for a catalyst and solvent-free BOC protection of amines . This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

- Methods of Application : This process is reported in catalyst and solvent-free media under mild reaction conditions .

- Results : This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

Safety And Hazards

Boc-amcp-OH has several safety and hazard statements associated with it. It has been assigned the GHS07 pictogram and the signal word "warning"1. The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+351+3381.

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPTVCJIZPFGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679785 | |

| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-amcp-OH | |

CAS RN |

204376-48-7 | |

| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.